sodium;5-butylbenzotriazol-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;5-butylbenzotriazol-1-ide is a chemical compound with the molecular formula C10H12N3Na. It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields, including medicinal chemistry, material science, and corrosion inhibition .
Vorbereitungsmethoden
The preparation of sodium;5-butylbenzotriazol-1-ide typically involves the reaction of 5-butylbenzotriazole with sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide acts as a base to deprotonate the benzotriazole, forming the sodium salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with careful control of temperature and pH to ensure high yield and purity .
Analyse Chemischer Reaktionen
Sodium;5-butylbenzotriazol-1-ide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms of benzotriazole derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sodium;5-butylbenzotriazol-1-ide has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Medicine: It is explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.
Wirkmechanismus
The mechanism of action of sodium;5-butylbenzotriazol-1-ide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with biological molecules, leading to various biological effects. These interactions can inhibit enzyme activity, disrupt microbial cell walls, or interfere with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Sodium;5-butylbenzotriazol-1-ide can be compared with other benzotriazole derivatives such as:
- 5-methylbenzotriazole
- 5-ethylbenzotriazole
- 5-propylbenzotriazole
These compounds share similar chemical structures but differ in their alkyl substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific butyl group, which may confer distinct properties in terms of solubility, stability, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
118685-34-0 |
---|---|
Molekularformel |
C10H13N3Na |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
sodium;5-butylbenzotriazol-1-ide |
InChI |
InChI=1S/C10H13N3.Na/c1-2-3-4-8-5-6-9-10(7-8)12-13-11-9;/h5-7H,2-4H2,1H3,(H,11,12,13); |
InChI-Schlüssel |
JWIZJSPTACJGQQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=C(C=C1)[N-]N=N2.[Na+] |
Kanonische SMILES |
CCCCC1=CC2=NNN=C2C=C1.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.